molecular formula C17H17ClFN B106210 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine CAS No. 132813-14-0

2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Cat. No. B106210
M. Wt: 289.8 g/mol
InChI Key: PWYYKWZKLRXRSM-UHFFFAOYSA-N
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Description

The compound of interest, 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, is a heterocyclic compound that contains both chlorine and fluorine substituents. This type of compound is significant in the field of medicinal chemistry due to its potential pharmacological properties. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with chloro- and fluoro- substituents, which can be used to infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves a linear strategy and the use of microwave irradiation to promote cyclization and dehydration reactions. For instance, novel amine derivatives of a related pyridine compound were synthesized and characterized by various spectroscopic methods, including 1H NMR, MS, and 13C NMR . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, with adaptations for the specific structural requirements of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single crystal X-ray diffraction studies, which provide detailed information about the crystal packing and intermolecular interactions . For example, weak but significant interactions such as C–H···O, C–H···N, C–F···π, and π–π interactions contribute to the stability of the crystal structure . These findings are crucial for understanding how similar interactions might influence the molecular structure of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their electronic structure, as determined by quantum chemical calculations. For instance, the HOMO and LUMO energies calculated for a pyrimidine derivative indicate that charge transfer occurs within the molecule . This information is valuable for predicting the types of chemical reactions that 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine might undergo, such as its potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their synthesis and molecular structure. For example, the presence of halogen substituents like chlorine and fluorine can significantly affect the lipophilicity, electronic distribution, and overall reactivity of the compound . Additionally, the cytotoxicity of similar compounds against various cancer cell lines has been evaluated, indicating the potential biological activity of these compounds . These insights can be used to hypothesize about the physical and chemical properties of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, including its potential as an anticancer agent.

Scientific Research Applications

Crystal Structure and Molecular Docking

  • Molecular Structure Analysis : The crystal structure of derivatives of hexahydrocycloocta[b]pyridine reveals complex molecular conformations. These structures are useful in understanding molecular interactions and designing new compounds for various applications (Venkateshan et al., 2019).
  • Molecular Docking Studies : Studies involving molecular docking of hexahydrocycloocta[b]pyridine derivatives with enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) have been conducted. This is significant for drug discovery and understanding molecular interactions (Venkateshan et al., 2019).

Intermolecular Interactions and Supramolecular Chemistry

  • Understanding Intermolecular Interactions : Research on different hexahydrocycloocta[b]pyridine derivatives has provided insights into how changes in molecular structures alter intermolecular interaction patterns. This is crucial for developing materials with specific properties (Vishnupriya et al., 2014).

Synthesis and Reactivity

  • Synthesis of Metabolites : Studies on the synthesis of major metabolites of certain hexahydrocycloocta[b]pyridine compounds have been documented. This research aids in the understanding of metabolic pathways and the creation of new compounds (Ochi et al., 2005).
  • Characterization and Reactivity Studies : Investigations into the synthesis, characterization, and reactivity of hexahydrocycloocta[b]pyridine derivatives contribute to the field of organic chemistry, particularly in the development of new heterocyclic compounds (Murthy et al., 2017).

Pharmaceutical and Medicinal Applications

  • Potential in Drug Development : Some hexahydrocycloocta[b]pyridine derivatives are studied for their potential in drug development, especially in areas like lung cancer treatment. This demonstrates the pharmaceutical relevance of these compounds (Hammam et al., 2005).

Radiopharmaceutical and Imaging Applications

  • Radioligand Development for PET Imaging : Research on the synthesis of novel radioligands based on hexahydrocycloocta[b]pyridine derivatives for PET imaging illustrates the compound's utility in diagnostic imaging, particularly for studying nicotinic acetylcholine receptors (Roger et al., 2006).

Material Science and Polymer Studies

  • High Glass Transition and Thermal Stability : The study of new pyridine-containing polyimides, which include hexahydrocycloocta[b]pyridine derivatives, shows their high glass transition and thermal stability. This research is valuable for the development of materials with specific thermal and mechanical properties (Wang et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific ways in which it’s used or handled. Without more specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties as a drug, future research might focus on testing its efficacy and safety in clinical trials .

properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN/c18-17-11-15(12-7-9-13(19)10-8-12)14-5-3-1-2-4-6-16(14)20-17/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYYKWZKLRXRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=CC(=N2)Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567072
Record name 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

CAS RN

132813-14-0
Record name 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
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2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
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2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
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2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
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2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
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2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Citations

For This Compound
3
Citations
KS Rao, KN Rao, TUS Sastry… - Asian Journal of …, 2014 - Asian Journal of Chemistry
Number of citations: 1
TAS Nokia - DN09247738, Nokia, 2017
Number of citations: 3
Х Катсухико, К Наоки, С Масато, К Татсуя, О Макото… - 1997 - elibrary.ru
Сущность изобретения: использование в медицине. Продукт: 2-(4-этил-1-пиперазинил)-4-(4-фторфенил)-5, 6, 7, 8, 9, 10-гексагидроцикло-окта/в/пиридин формулы (I), …
Number of citations: 0 elibrary.ru

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